molecular formula C6H12N2O4 B1277210 Ser-Ala CAS No. 6403-17-4

Ser-Ala

カタログ番号 B1277210
CAS番号: 6403-17-4
分子量: 176.17 g/mol
InChIキー: SSJMZMUVNKEENT-IMJSIDKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mutation Analysis of Ser-Ala in GroEL

The study of the mutation Ala2-->Ser in the molecular chaperone GroEL reveals significant insights into the protein's function and structure. The mutation increases the positive cooperativity in ATP hydrolysis, as indicated by a change in the Hill coefficient. This suggests that the mutation destabilizes the oligomeric structure of GroEL, which is further affected by adenine nucleotides. The destabilizing effect of adenine nucleotides is more pronounced in the Ala2-->Ser mutant, but this effect can be blocked by the addition of GroES or the non-folded protein ligand rhodanese. These findings are interpreted using the Monod-Wyman-Changeux (MWC) model for cooperativity, providing a deeper understanding of the molecular mechanisms at play .

Synthesis Analysis of Ala-Glu-Tyr(P)-Ser-Ala

The synthesis of the O-phosphotyrosyl-containing peptide Ala-Glu-Tyr(P)-Ser-Ala was achieved using a 'phosphite-triester' phosphorylation method on a resin-bound Tyr-containing peptide. The peptide-resin was assembled using Fmoc/solid phase peptide synthesis with HBTU as the coupling reagent. The phosphorylation was performed using di-t-butylN,N-diethylphosphonamidite and 1H-tetrazole, followed by oxidation with m-chloroperoxybenzoic acid. The final step involved simultaneous peptide-resin cleavage and peptide deprotection, yielding the Tyr(P)-peptide with high purity and yield .

Comparative Synthesis of Interleukin-8 Variants

A comparison of synthesis methods for endothelial Interleukin-8 [Ala-IL8]77 and Monocyte Interleukin-8 [Ser-IL8]72 was conducted. The synthesis of [Ala-IL8]77 was performed using automated solid phase peptide synthesis with an optimized Boc-Benzyl combination and TBTU activation, including "in situ neutralization." In contrast, [Ser-IL8]72 was synthesized using the DCC-HOBt activation method. Both methods resulted in the production of significant quantities of pure product, with rigorous quality control measures confirming the chemical integrity of the peptides .

Molecular Structure Analysis of Alanyl-tRNA Synthetase

The role of cysteines in the alanyl-tRNA synthetase (AlaRS) from Escherichia coli was evaluated, particularly in the context of the enzyme's aminoacylation activity. Modification of cysteines with specific reagents led to inactivation of the enzyme and release of tightly bound zinc. The study identified a cysteine in the C-terminal region (Cys665) as crucial for the aminoacylation activity. Mutation of Cys665 to serine resulted in a significant decrease in catalytic efficiency and introduced positive cooperativity in the enzyme's kinetics. This finding underscores the importance of cysteine residues in the enzyme's function and suggests that even distant residues from the active site can have a profound impact on enzymatic activity .

Physical and Chemical Properties Analysis

While the provided papers do not directly address the physical and chemical properties of the Ser-Ala dipeptide, the studies do provide insights into the properties of larger peptides and proteins containing this dipeptide sequence. For instance, the mutation from Ala to Ser in GroEL affects the protein's cooperativity and stability, indicating that even small changes in peptide sequences can have significant effects on the physical properties of proteins. Additionally, the synthesis methods described for peptides containing Ser-Ala sequences highlight the chemical reactivity and potential for modification of these peptides .

科学的研究の応用

1. Amino Acid Mistranslation and Functional Consequences

Serine (Ser) and Alanine (Ala) are crucial in understanding the implications of amino acid mistranslation. The mistranslation arising from confusion of Ser for Ala by alanyl-tRNA synthetases (AlaRSs) has profound functional consequences. Studies have shown that both bacteria and mice face challenges due to Ser posing a greater issue than Gly in this context. An AlaRS editing center and widely distributed AlaXps—free-standing, genome-encoded editing proteins that clear Ser-tRNAAla—serve as two checkpoints to prevent disease-causing mistranslation. This paradox of misincorporating both smaller (glycine) and larger (serine) amino acids suggests a deep conflict for nature-designed AlaRS (Guo et al., 2009).

2. Role in Ribonuclease Activity and Specificity

Serine's role in the activity and specificity of ribonuclease has been investigated, particularly focusing on the COOH-terminal tetradecapeptide of ribonuclease A. The study found that Ser-123 and Ala-123-containing peptides displayed different activities, indicating that the hydroxyl group of Ser-123 plays a significant role in substrate binding and catalytic activity, particularly with uridine substrates (Hodges & Merrifield, 1975).

3. Editing and Amino Acid Discrimination in tRNA Synthetase

The molecular basis of alanine discrimination in editing sites has been elucidated through structures of AlaX from the archaeon Pyrococcus horikoshii. These structures, in complex with zinc and noncognate amino acid L-serine, have shown that the conserved Thr-30 hydroxyl group near the beta-methylene of the bound serine is responsible for discriminating noncognate serine from cognate alanine. This finding is crucial for understanding the chemical discrimination in the editing of tRNA(Ala) (Sokabe et al., 2005).

4. Influence on Enzyme Mechanism and Substrate Binding

Research on 5-Aminolevulinate synthase (ALAS), a pyridoxal 5′-phosphate (PLP)-dependent enzyme, has demonstrated that a conserved active site Serine (Ser-254) is critical for forming a competent catalytic complex. This is achieved by coupling succinyl-CoA binding to enzyme conformational equilibria. The study suggests that Ser-254 plays a vital role in substrate binding and enzymatic mechanisms in the α-oxoamine synthase family of PLP-dependent enzymes (Lendrihas et al., 2009).

5. Regulation of Adaptive Foraging Behavior in Organisms

In Caenorhabditis elegans, the serine racemase homolog SERR-1 and d-amino acid oxidase DAAO-1, which are involved in synthesizing and degrading d-Ser and d-Ala, respectively, have been found to control adaptive foraging behavior. This study provides insight into the role of these d-amino acids in inducing long-range dispersal behavior through actions on the NMDA receptor (Saitoh et al., 2020).

将来の方向性

: Koyama, D., Sun, X., Sasai, M., Matsumura, S., Inoue, K., & Ohinata, K. (2019). Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms. Aging (Albany NY), 11, 9492–9499. Read more : A reconnaissance DFT study of the full conformational analysis of N− … (2020). Journal of Molecular Modeling, 26(1), 1–9. Read more : In-silico study: docking simulation and molecular dynamics of … (2023). 3 Biotech, 13(3), 1–11. Read more

作用機序

Target of Action

Ser-Ala, also known as H-SER-ALA-OH, is a dipeptide composed of the amino acids serine (Ser) and alanine (Ala). It is primarily targeted by enzymes known as proteases, specifically serine proteases . These enzymes play a vital role in a variety of biological processes, including protein degradation and regulation of physiological responses .

Mode of Action

Serine proteases interact with Ser-Ala by cleaving the peptide bond that joins the amino acids together . This cleavage is facilitated by the hydroxyl group in the serine residue of the enzyme, which acts as a nucleophile . The process involves several catalytic strategies common in enzymatic catalysis .

Biochemical Pathways

The cleavage of Ser-Ala by serine proteases is part of the broader protein degradation pathway. This pathway is essential for maintaining protein homeostasis within cells . Additionally, the formation of dipeptides like Ser-Ala is a crucial step in the biosynthesis of proteins, which starts from amino acids like glutamic acid .

Pharmacokinetics

It’s worth noting that peptides generally have good bioavailability when administered parenterally .

Result of Action

The cleavage of Ser-Ala by serine proteases results in the individual amino acids serine and alanine, which can be further metabolized or used in protein synthesis. This process is essential for various biological functions, including cell growth and repair .

Action Environment

The action of Ser-Ala is influenced by various environmental factors. For instance, the activity of serine proteases, which target Ser-Ala, can be affected by factors such as pH and temperature . Additionally, the stability and efficacy of Ser-Ala may be influenced by its storage and handling conditions .

特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJMZMUVNKEENT-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426566
Record name CHEMBL192867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-Ala

CAS RN

6403-17-4
Record name L-Seryl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6403-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEMBL192867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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